1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine
Overview
Description
1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C9H15F3N4O and its molecular weight is 252.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes, including digestive enzymes such as amylase, lipase, and trypsin .
Mode of Action
This radical then reacts with 2-azido-N-arylacrylamides to afford the corresponding α-(arylaminocarbonyl)iminyl radicals .
Biochemical Pathways
Related compounds have been shown to affect the cyclization of α-(arylaminocarbonyl)iminyl radicals . Additionally, these compounds have been implicated in the inhibition of lipase and activation of amylase and trypsin enzymes .
Result of Action
For instance, they have been shown to activate trypsin and amylase enzymes, while significantly inhibiting the lipase enzyme .
Biochemical Analysis
Biochemical Properties
1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several key enzymes, including digestive enzymes such as amylase, lipase, and trypsin . The nature of these interactions varies; for instance, while amylase and trypsin are activated by the compound, lipase is significantly inhibited .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain signaling pathways involved in inflammation and metabolic regulation . Additionally, the compound’s impact on gene expression can lead to changes in the production of proteins that are crucial for cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group in the compound is particularly reactive, allowing it to form covalent bonds with target enzymes and proteins . This binding can result in either inhibition or activation of the enzyme’s activity, depending on the nature of the interaction. For instance, the inhibition of lipase by this compound is due to its ability to bind to the enzyme’s active site, preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as the inhibition of lipase activity and the modulation of metabolic pathways . At higher doses, toxic or adverse effects have been observed, including potential damage to liver and kidney function . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with lipase, for example, affects the breakdown and absorption of dietary fats . Additionally, its impact on amylase and trypsin activity can influence carbohydrate and protein metabolism, respectively . These interactions underscore the compound’s potential in modulating metabolic processes for therapeutic purposes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s structure allows it to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These properties are crucial for understanding the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the cytoplasm and nucleus, where it exerts its effects on cellular processes . The presence of the azido group may also facilitate its targeting to specific subcellular structures, enhancing its activity and function .
Properties
IUPAC Name |
1-(2-azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N4O/c1-2-17-8(9(10,11)12)3-5-16(7-8)6-4-14-15-13/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFRUBDZEYPFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)CCN=[N+]=[N-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.